molecular formula C5H12OS B13954520 Ethane, [(ethoxymethyl)thio]- CAS No. 54699-20-6

Ethane, [(ethoxymethyl)thio]-

Cat. No.: B13954520
CAS No.: 54699-20-6
M. Wt: 120.22 g/mol
InChI Key: GMOCZOATOVWMFP-UHFFFAOYSA-N
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Description

Ethane, [(ethoxymethyl)thio]- is an organic compound with the molecular formula C5H12OS. It is a thioether, which means it contains a sulfur atom bonded to two carbon atoms. Thioethers are known for their distinctive odors and are often used in various chemical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, [(ethoxymethyl)thio]- typically involves the reaction of ethyl mercaptan with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfur atom in ethyl mercaptan attacks the carbon atom in ethyl chloroacetate, displacing the chlorine atom and forming the thioether linkage.

Industrial Production Methods

Industrial production of thioethers like Ethane, [(ethoxymethyl)thio]- often involves similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Ethane, [(ethoxymethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: Thioethers can be oxidized to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Thioethers can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Thioethers can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted thioethers

Scientific Research Applications

Ethane, [(ethoxymethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethane, [(ethoxymethyl)thio]- involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the compound is nucleophilic, meaning it can donate a pair of electrons to form a bond with an electrophile. This property makes it useful in various chemical reactions where it can act as a nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Ethyl methyl sulfide: Another thioether with similar properties but a different structure.

    Dimethyl sulfide: A simpler thioether with two methyl groups attached to the sulfur atom.

    Diethyl sulfide: A thioether with two ethyl groups attached to the sulfur atom.

Uniqueness

Ethane, [(ethoxymethyl)thio]- is unique due to the presence of the ethoxymethyl group attached to the sulfur atom. This structural feature imparts different chemical properties compared to other thioethers, making it useful in specific applications where other thioethers may not be suitable.

Properties

CAS No.

54699-20-6

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

ethylsulfanylmethoxyethane

InChI

InChI=1S/C5H12OS/c1-3-6-5-7-4-2/h3-5H2,1-2H3

InChI Key

GMOCZOATOVWMFP-UHFFFAOYSA-N

Canonical SMILES

CCOCSCC

Origin of Product

United States

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